molecular formula C26H28Cl2N8O14 B009843 N,N-Bis(2-chloroethyl)-N'-ethyl-N'-phenylethylenediamine dipicrate CAS No. 101418-42-2

N,N-Bis(2-chloroethyl)-N'-ethyl-N'-phenylethylenediamine dipicrate

Cat. No. B009843
CAS RN: 101418-42-2
M. Wt: 747.4 g/mol
InChI Key: QSFSUQOIKIFATF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Bis(2-chloroethyl)-N'-ethyl-N'-phenylethylenediamine dipicrate (also known as Nitracrine) is a potent antitumor drug that has been used in cancer therapy for several decades. It belongs to the group of nitroaromatic compounds and was first synthesized in the 1950s. Nitracrine has been shown to have excellent anticancer activity against a wide range of tumors, including breast, lung, and colon cancer.

Mechanism of Action

Nitracrine exerts its antitumor activity by generating reactive oxygen species (ROS) and inducing DNA damage. It has been shown to inhibit topoisomerase II, an enzyme that is essential for DNA replication and transcription. Nitracrine also inhibits the activity of ribonucleotide reductase, an enzyme that is involved in the synthesis of DNA precursors.
Biochemical and physiological effects:
Nitracrine has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce angiogenesis. Nitracrine has also been shown to have immunomodulatory effects, enhancing the activity of natural killer cells and T cells.

Advantages and Limitations for Lab Experiments

Nitracrine has several advantages for laboratory experiments. It has a well-defined mechanism of action and has been extensively studied for its antitumor activity. Nitracrine also has a relatively low toxicity profile compared to other chemotherapeutic agents. However, Nitracrine has some limitations for laboratory experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Nitracrine also has a relatively short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several potential future directions for the study of Nitracrine. One area of research could be the development of new formulations of Nitracrine that improve its solubility and bioavailability. Another area of research could be the study of Nitracrine's potential use in combination with other chemotherapeutic agents. Finally, the study of Nitracrine's immunomodulatory effects could lead to the development of new immunotherapeutic approaches for cancer treatment.

Synthesis Methods

The synthesis of Nitracrine involves the reaction of 2-chloroethylamine hydrochloride with ethyl N-phenylglycinate to form N,N-bis(2-chloroethyl)-N'-ethyl-N'-phenylethylenediamine. This intermediate is then reacted with picric acid to form the dipicrate salt of Nitracrine. The overall yield of this synthesis is approximately 50%.

Scientific Research Applications

Nitracrine has been extensively studied for its antitumor activity. It has been shown to inhibit DNA synthesis and induce apoptosis in cancer cells. Nitracrine has also been shown to have synergistic effects with other chemotherapeutic agents, such as cisplatin and doxorubicin. In addition to its anticancer activity, Nitracrine has been studied for its potential use in the treatment of parasitic infections, such as Trypanosoma cruzi.

properties

CAS RN

101418-42-2

Molecular Formula

C26H28Cl2N8O14

Molecular Weight

747.4 g/mol

IUPAC Name

bis(2-chloroethyl)-[2-[ethyl(phenyl)azaniumyl]ethyl]azanium;2,4,6-trinitrophenolate

InChI

InChI=1S/C14H22Cl2N2.2C6H3N3O7/c1-2-18(14-6-4-3-5-7-14)13-12-17(10-8-15)11-9-16;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-7H,2,8-13H2,1H3;2*1-2,10H

InChI Key

QSFSUQOIKIFATF-UHFFFAOYSA-N

SMILES

CC[NH+](CC[NH+](CCCl)CCCl)C1=CC=CC=C1.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC[NH+](CC[NH+](CCCl)CCCl)C1=CC=CC=C1.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-]

synonyms

bis(2-chloroethyl)-[2-(ethyl-phenyl-ammonio)ethyl]azanium, 2,4,6-trini trophenolate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.